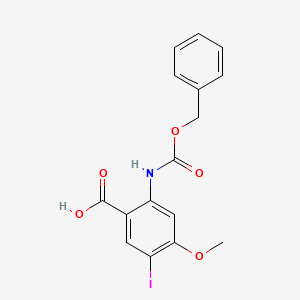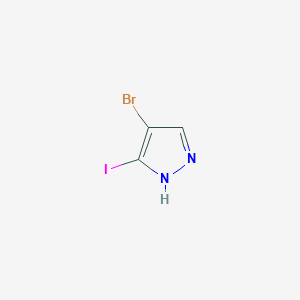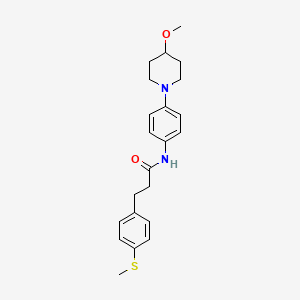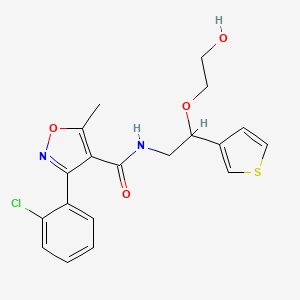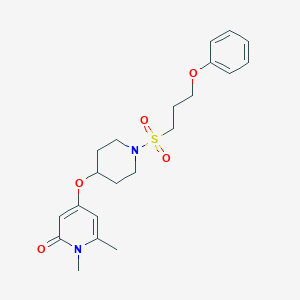![molecular formula C16H11ClN4O B2750920 6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 98123-77-4](/img/structure/B2750920.png)
6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine
Descripción general
Descripción
The compound “6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus . This class of compounds has attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties
Research has revealed that derivatives of [1,2,4]triazolo[3,4-a]phthalazine, including those similar to 6-Chloro-3-(4-methoxyphenyl), have been synthesized and evaluated for their potential anticancer and antimicrobial activities. For instance, N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines demonstrated significant inhibition activity against HCT 116 cancer cell line and also exhibited antimicrobial activities (Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019).
Positive Inotropic Agents
Another study synthesized derivatives of [1,2,4]triazolo[3,4-a]phthalazine that were evaluated as positive inotropic agents, indicating potential applications in cardiac function improvement. These compounds showed better in vitro activity than existing drugs like milrinone (Wu, Sun, Ma, Che, Song, Cui, & Piao, 2013).
Benzodiazepine Receptor Ligands
Some derivatives have been shown to interact with benzodiazepine receptors, indicating potential applications in the modulation of neurotransmission and as anxiolytics. For example, certain 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines demonstrated promising anxiolytic activity without the side effects common to classical benzodiazepines (Tarzia, Occelli, Toja, Barone, Corsico, Gallico, & Luzzani, 1988).
Anticonvulsant Properties
Moreover, research on 6-alkoxy-[1,2,4]triazolo[3,4-a]phthalazines has shown significant anticonvulsant activity. This suggests potential applications in the treatment of seizures, with some compounds showing effective doses and protective indexes comparable to or better than standard treatments (Zhang, Guan, Sun, Wei, Chai, & Quan, 2009).
Anti-Inflammatory Activity
Additionally, synthesized derivatives of 6-alkoxy(phenoxy)-[1,2,4]triazolo[3,4-a]phthalazine-3-amine have demonstrated potent anti-inflammatory activity. Certain compounds exhibited higher inhibition rates than reference drugs like Ibuprofen, pointing towards potential applications in anti-inflammatory therapies (Sun, Hu, Deng, Wei, Sun, & Quan, 2010).
Direcciones Futuras
The future directions for research on “6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine” and similar compounds could involve further exploration of their diverse pharmacological activities, development of new synthetic approaches, and in-depth study of their structure-activity relationships . This could potentially lead to the design and development of new target-oriented drugs for the treatment of various diseases .
Propiedades
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O/c1-22-11-8-6-10(7-9-11)15-18-19-16-13-5-3-2-4-12(13)14(17)20-21(15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGVCXDOKBSJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2750838.png)
